3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-4-16(5-7-17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-2-1-3-11-24/h4-9H,1-3,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFIPAKCWADTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by the introduction of piperazine and piperidine groups through nucleophilic substitution reactions. The chlorobenzoyl group is then added via an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the piperazine ring or pyridazine core, which modulate pharmacological activity and physicochemical properties. Below is a detailed analysis:
Structural and Functional Group Variations
Pharmacological and Physicochemical Properties
- Receptor Binding: Piperazine derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit stronger interactions with bacterial gyrase or viral proteases compared to non-halogenated analogs.
- Metabolic Stability : Trifluoromethyl and thiophene-containing analogs (e.g., ) show prolonged half-lives due to resistance to oxidative metabolism, whereas the target compound’s piperidinyl group may confer intermediate stability.
Research Findings and Trends
- Antimicrobial Activity: Analogs with extended hydrophobic chains (e.g., 3-(4-chlorophenoxy)propyl in ) show broader-spectrum activity, suggesting the target compound’s benzoyl group may optimize Gram-positive targeting.
- Selectivity: Imidazo-pyridine fused derivatives () demonstrate higher selectivity for kinase targets, whereas simpler pyridazine-piperazine systems (e.g., target compound) may favor non-selective receptor modulation.
Biological Activity
3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring, which is substituted with piperazine and piperidine moieties, contributing to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN5O |
| Molecular Weight | 393.89 g/mol |
| LogP (Octanol/Water) | 3.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Piperazine Derivative : Reacting piperazine with 4-chlorobenzoyl chloride.
- Pyridazine Ring Formation : Introducing the pyridazine moiety through cyclization reactions.
- Final Modifications : Adding the piperidine group to achieve the desired structure.
These steps can be optimized using various catalysts and solvents to enhance yield and purity.
Antitumor Activity
Research has indicated that compounds similar to 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine exhibit significant antitumor properties. For example, studies have shown that related piperazine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens:
- Bacterial Activity : It demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL.
- Fungal Activity : Similar derivatives have shown promising antifungal activity, suggesting potential applications in treating infections caused by resistant strains .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Its structural features allow it to act as either an agonist or antagonist, modulating various biological processes .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antitumor Efficacy : A study evaluated the antitumor effects of a related piperazine derivative in vivo, showing a significant reduction in tumor size in murine models when administered at doses of 20 mg/kg .
- Antimicrobial Testing : Another investigation demonstrated that a series of piperazine derivatives exhibited broad-spectrum antimicrobial activity, highlighting the potential for developing new antibiotics based on this scaffold .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine?
- Methodological Answer: Synthesis optimization requires multi-step reactions with precise control of reaction conditions. Critical steps include:
- Coupling Reactions: Use of coupling agents (e.g., EDCI or DCC) to link the piperazine and pyridazine moieties .
- Solvent Selection: Polar aprotic solvents like DMF or dichloromethane enhance reactivity and solubility of intermediates .
- Temperature Control: Maintain 60–80°C during nucleophilic substitution to minimize side products .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
- Yield Optimization: Adjust stoichiometry of 4-chlorobenzoyl chloride and piperidine derivatives to 1:1.2 molar ratios to drive reactions to completion .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine N–H protons at δ 2.8–3.5 ppm, pyridazine aromatic protons at δ 7.1–8.3 ppm) .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., dihedral angles between pyridazine and benzoyl groups typically 15–25°) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~440–450 Da) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition: Test against kinases (e.g., PI3K, EGFR) using fluorescence-based ATP competition assays .
- Receptor Binding: Radioligand displacement assays for serotonin (5-HT) or dopamine receptors due to piperazine/piperidine motifs .
- Antimicrobial Activity: Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer: Systematically modify substituents and evaluate pharmacological outcomes:
- Piperazine Substitutions: Replace 4-chlorobenzoyl with sulfonyl or ethoxybenzoyl groups to alter lipophilicity (logP) and receptor affinity .
- Pyridazine Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance metabolic stability .
- Data Correlation: Use computational tools (e.g., molecular docking) to predict binding poses and validate with IC₅₀ values (Table 1) .
Table 1: SAR Trends in Pyridazine Derivatives
| Substituent Position | Modification | Biological Activity (IC₅₀) | Target |
|---|---|---|---|
| 4-(Benzoyl)piperazine | 4-Chloro vs. 4-Ethoxy | 5-HT₃: 12 nM vs. 45 nM | Serotonin Receptor |
| 6-(Piperidin-1-yl) | Methyl vs. H | EGFR: 8 µM vs. 22 µM | Kinase Inhibition |
Q. What computational strategies resolve contradictions in binding affinity data across studies?
- Methodological Answer: Address discrepancies using:
- Free Energy Perturbation (FEP): Quantify energy differences between ligand-receptor conformations to explain varying IC₅₀ values .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., water accessibility to the piperazine ring) impacting in vitro vs. in silico results .
- Meta-Analysis: Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) across studies to identify confounding variables .
Q. How can researchers design in vivo studies to evaluate pharmacokinetic (PK) properties?
- Methodological Answer: Follow a tiered approach:
- ADME Profiling:
- Absorption: Caco-2 cell permeability assays (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .
- Metabolic Stability: Incubate with liver microsomes (e.g., human CYP3A4/5) to measure half-life (t₁/₂ >30 min preferred) .
- Rodent PK Studies: Administer 10 mg/kg IV/PO to measure AUC, Cmax, and clearance. Piperidine derivatives often show Vd >2 L/kg due to high tissue penetration .
Q. What strategies mitigate off-target effects in lead optimization?
- Methodological Answer:
- Counter-Screening: Test against panels of GPCRs, ion channels, and hERG to identify promiscuity .
- Prodrug Design: Mask the piperazine moiety with ester prodrugs to reduce CNS side effects .
- Crystallographic Analysis: Resolve off-target binding modes (e.g., unintended π-π stacking with non-target kinases) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on antibacterial activity?
- Methodological Answer: Discrepancies may arise from:
- Strain Variability: Gram-negative vs. Gram-positive bacterial membranes differ in permeability to hydrophobic pyridazine derivatives .
- Assay Conditions: Broth microdilution (CLSI guidelines) vs. agar diffusion methods yield differing MIC values .
- Compound Stability: Degradation in aqueous media (e.g., hydrolysis of the benzoyl group) may reduce observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
